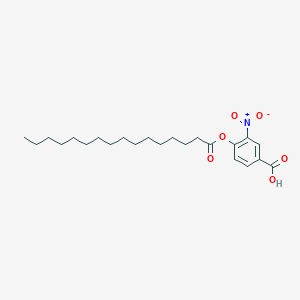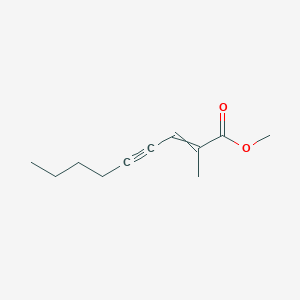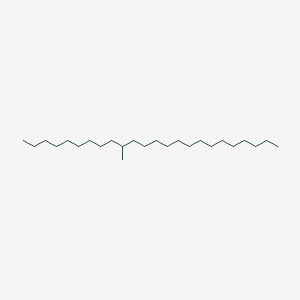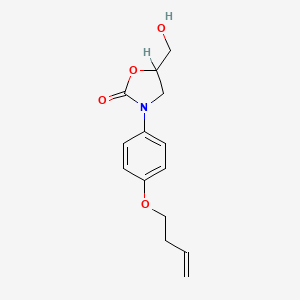
2,4-Dinitrobenzene-1-diazonium hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitrobenzene-1-diazonium hydrogen sulfate is a chemical compound with the molecular formula C₆H₄N₄O₈S. It is a diazonium salt, which is a class of organic compounds that contain a diazonium group (R-N₂⁺) attached to an aromatic ring. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2,4-Dinitrobenzene-1-diazonium hydrogen sulfate typically involves the diazotization of 2,4-dinitroaniline. The process includes the following steps:
Nitration of Benzene: Benzene is nitrated to form 2,4-dinitrobenzene.
Reduction: 2,4-dinitrobenzene is reduced to 2,4-dinitroaniline.
Diazotization: 2,4-dinitroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) to form the diazonium salt.
The reaction conditions typically involve maintaining a low temperature (0-5°C) to stabilize the diazonium ion and prevent its decomposition.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is carefully controlled to ensure the purity and yield of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dinitrobenzene-1-diazonium hydrogen sulfate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents.
Coupling Reactions: Phenols or aromatic amines in the presence of a base.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride.
Major Products Formed
Aryl Halides: Formed through Sandmeyer reactions.
Azo Compounds: Formed through coupling reactions.
Amines: Formed through reduction reactions.
Applications De Recherche Scientifique
2,4-Dinitrobenzene-1-diazonium hydrogen sulfate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of 2,4-Dinitrobenzene-1-diazonium hydrogen sulfate involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo various reactions, such as nucleophilic substitution and coupling, to form different products. The reactivity of the diazonium ion is due to the presence of the positively charged nitrogen atom, which makes it a good leaving group.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Dinitrobenzene-1-diazonium hydrogen sulfate
- 1,3-Dinitrobenzene-1-diazonium hydrogen sulfate
- 4-Nitrobenzene-1-diazonium hydrogen sulfate
Uniqueness
2,4-Dinitrobenzene-1-diazonium hydrogen sulfate is unique due to the presence of two nitro groups at the 2 and 4 positions on the benzene ring. This arrangement enhances its reactivity and makes it suitable for specific chemical reactions that other diazonium salts may not undergo as efficiently.
Propriétés
Numéro CAS |
64445-49-4 |
|---|---|
Formule moléculaire |
C6H4N4O8S |
Poids moléculaire |
292.19 g/mol |
Nom IUPAC |
2,4-dinitrobenzenediazonium;hydrogen sulfate |
InChI |
InChI=1S/C6H3N4O4.H2O4S/c7-8-5-2-1-4(9(11)12)3-6(5)10(13)14;1-5(2,3)4/h1-3H;(H2,1,2,3,4)/q+1;/p-1 |
Clé InChI |
SYCWFHQNANTWON-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+]#N.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(N-nitrocarbamimidoyl)-nitrosoamino]ethyl acetate](/img/structure/B14485462.png)








![N-(2-Sulfanylethyl)-2-[3-(trifluoromethyl)anilino]benzamide](/img/structure/B14485510.png)
![1-[6-(Chloromethyl)-2-methyl-3,4-dihydro-2H-pyran-2-yl]ethan-1-one](/img/structure/B14485521.png)



